

"comparative analysis of 2-Amino-4-hydroxy-6-methylpyrimidine analogs"

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Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-methylpyrimidine

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A Comparative Analysis of **2-Amino-4-hydroxy-6-methylpyrimidine** Analogs as Inhibitors of Nitric Oxide Production

This guide provides a comparative analysis of a series of 5-substituted 2-amino-4,6-dichloropyrimidine analogs, derived from the core structure of **2-amino-4-hydroxy-6-methylpyrimidine**. The focus of this comparison is their in vitro inhibitory activity on immune-activated nitric oxide (NO) production. This document is intended for researchers, scientists, and professionals in drug development interested in the anti-inflammatory potential of pyrimidine derivatives.

Data Presentation

The following table summarizes the quantitative data for the inhibitory effects of various 5-substituted 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production in mouse peritoneal cells. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	5-Substituent	IC50 (μM)[1]
B1	H	36
B2	Methyl	25
B3	Ethyl	22
B4	Propyl	18
B5	Isopropyl	9
B6	Fluoro	2
B7	Phenyl	> 50
B8	Benzyl	28
B9	sec-Butyl	15
B10	Cyclopentyl	12
B11	Cyclohexyl	10
B12	Cl	20

Experimental Protocols

The inhibitory activity of the 2-amino-4,6-dichloropyrimidine analogs on nitric oxide production was determined using an in vitro assay with mouse peritoneal cells.[1]

Isolation of Mouse Peritoneal Cells: Peritoneal cells were isolated from BALB/c mice. The cells were washed and suspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.

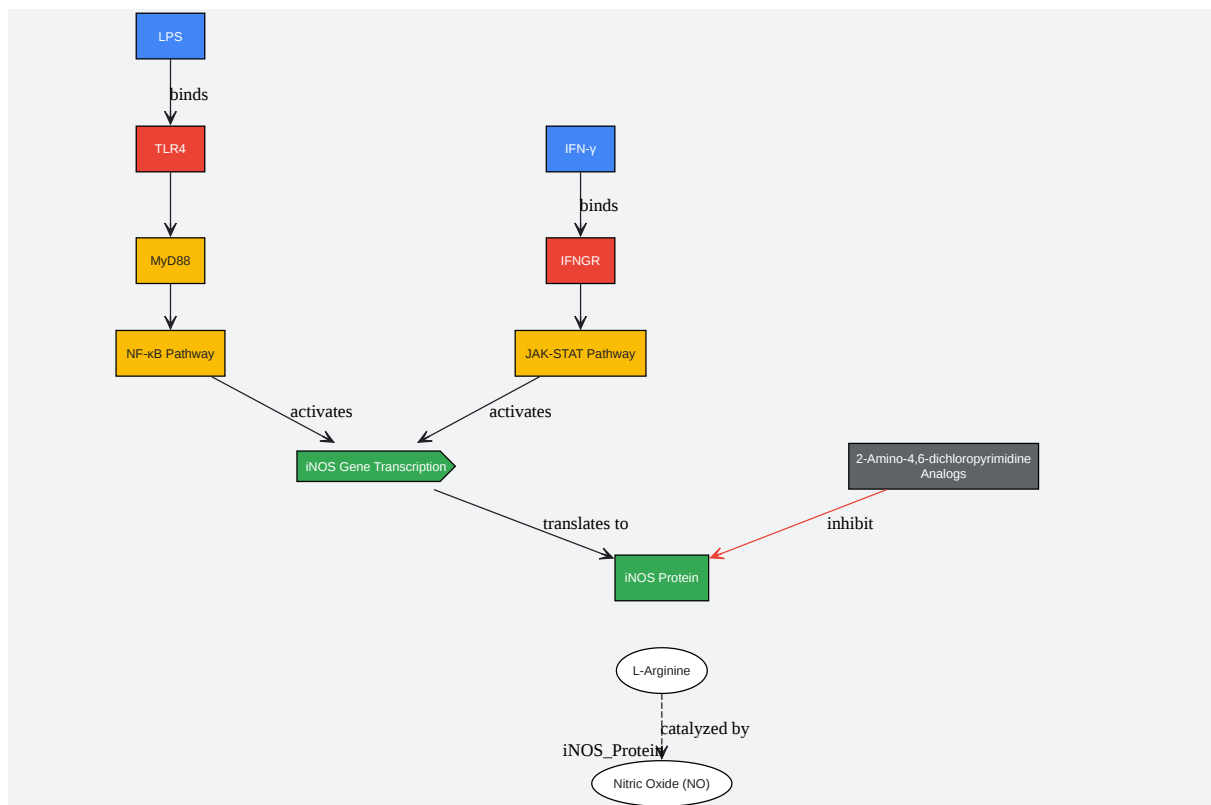
In Vitro Nitric Oxide (NO) Assay:

- Peritoneal cells were seeded in 96-well plates at a density of 5×10^5 cells/well and allowed to adhere for 2 hours.
- The cells were then treated with various concentrations of the test compounds.

- Subsequently, the cells were stimulated with lipopolysaccharide (LPS) (1 $\mu\text{g/mL}$) and interferon-gamma (IFN- γ) (10 U/mL) to induce nitric oxide production.
- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.[2]
- The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]
- Equal volumes of the culture supernatant and the Griess reagent were mixed and incubated at room temperature for 10 minutes.
- The absorbance at 540 nm was measured using a microplate reader.
- The amount of nitrite was determined from a sodium nitrite standard curve.
- The IC50 values were calculated from the concentration-response curves.

Signaling Pathway Visualization

The production of nitric oxide in immune cells like macrophages is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme.[4][5] The signaling pathway leading to iNOS expression and subsequent NO production is a key target for anti-inflammatory drugs.

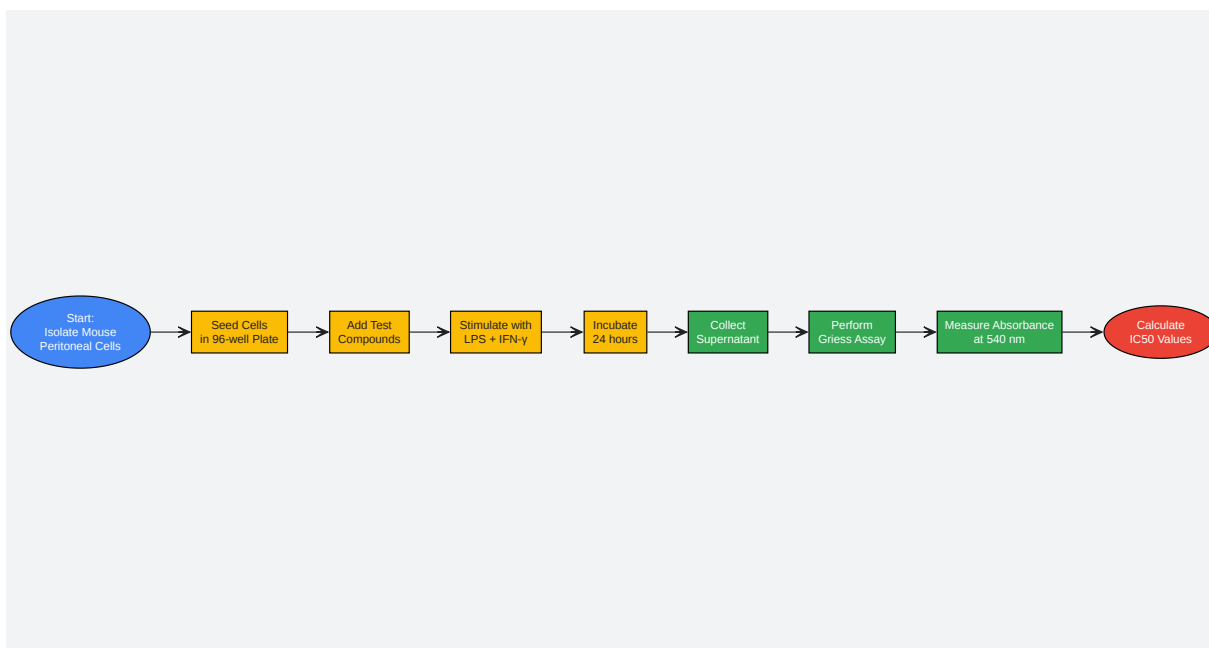


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Caption: Simplified signaling pathway for LPS and IFN-γ induced nitric oxide production in macrophages and the inhibitory action of the pyrimidine analogs.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro nitric oxide assay used to evaluate the pyrimidine analogs.



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Caption: Workflow for the in vitro nitric oxide production assay.

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